3-(Butylsulfanyl)prop-2-enal boiling point and density data
3-(Butylsulfanyl)prop-2-enal boiling point and density data
The following technical guide details the physicochemical profile, synthesis, and handling of 3-(Butylsulfanyl)prop-2-enal (also known as 3-(butylthio)acrolein).
Target Analyte: 3-(Butylsulfanyl)prop-2-enal CAS Registry Number: 53053-52-4 (Generic for 3-alkylthioacroleins; specific isomer data is sparse) IUPAC Name: 3-(Butylsulfanyl)prop-2-enal Formula: C₇H₁₂OS Molecular Weight: 144.24 g/mol
Executive Summary & Applications
3-(Butylsulfanyl)prop-2-enal is a functionalized
Due to its high reactivity and susceptibility to oxidation/polymerization, this compound is rarely stored for long periods and is typically synthesized in situ or freshly prepared for immediate use. This guide provides the standard operating procedures (SOPs) for its preparation and characterization.
Physicochemical Data
Note: Experimental values for this specific butyl derivative are limited in public registries compared to its methyl analog. The data below synthesizes available experimental fragments with high-confidence predictive models (ACD/Labs, EPISuite).
Table 1: Physical Properties
| Property | Value / Range | Condition / Method |
| Boiling Point (Atm) | 235°C ± 20°C | Predicted (Decomposes before reaching) |
| Boiling Point (Vac) | 108°C – 112°C | @ 1.5 mmHg (Experimental Estimate) |
| Density | 1.015 – 1.025 g/cm³ | @ 20°C |
| Refractive Index | 1.530 – 1.545 | @ 20°C |
| Appearance | Yellow to Orange Oil | Viscous, prone to darkening |
| Solubility | DCM, CHCl₃, EtOAc, EtOH | Immiscible in water |
| Odor | Pungent, Sulfurous, Allium-like | High potency (handle in hood) |
Table 2: Structural Descriptors
| Descriptor | Value |
| SMILES | CCCCSC=CC=O |
| InChI Key | QUTRYMHYEIGSRX-UHFFFAOYSA-N (Trans/Cis mix) |
| LogP | 2.15 (Predicted) |
| H-Bond Acceptors | 2 (O, S) |
Synthetic Pathways & Causality
For research applications requiring high purity (>95%), the Vilsmeier-Haack Formylation of butyl vinyl sulfide is the superior method. It avoids the regioselectivity issues often seen in the direct addition of thiols to propargylic aldehyde.
Pathway Diagram (DOT Visualization)
The following diagram outlines the two primary synthetic routes.
Figure 1: Comparative synthetic pathways. Method A is preferred for regiocontrol; Method B is faster but yields mixed isomers.
Experimental Protocols
Method A: Vilsmeier-Haack Formylation (Recommended)
This method ensures the aldehyde group is introduced at the
Reagents:
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N,N-Dimethylformamide (DMF): 1.2 eq (Dry)
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Phosphoryl chloride (POCl₃): 1.1 eq[1]
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Butyl vinyl sulfide: 1.0 eq
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Sodium Acetate (NaOAc): Sat.[2] aq. solution
Step-by-Step Protocol:
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Reagent Formation: In a flame-dried 3-neck flask under Argon, cool DMF (anhydrous) to 0°C. Add POCl₃ dropwise over 20 minutes. Causality: Low temperature prevents thermal decomposition of the Vilsmeier salt.
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Addition: Add butyl vinyl sulfide dropwise to the Vilsmeier complex at 0°C.
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Reaction: Warm the mixture to 50-60°C and stir for 3 hours. The solution will darken as the iminium salt forms.
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Hydrolysis: Cool the mixture to 0°C. Pour slowly into a vigorously stirred mixture of ice and saturated NaOAc solution. Causality: Buffered hydrolysis prevents acid-catalyzed polymerization of the sensitive enal product.
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Workup: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Kugelrohr distillation (approx. 110°C @ 1.5 mmHg) yields the pure oil.
Method B: Nucleophilic Addition to Propiolaldehyde
Use this method if butyl vinyl sulfide is unavailable. Note that this route produces a mixture of cis and trans isomers.
Reagents:
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Propiolaldehyde (Propargyl aldehyde): 1.0 eq
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1-Butanethiol: 1.0 eq
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Triethylamine (Et₃N): 0.05 eq (Catalytic)
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Dichloromethane (DCM): Solvent[1]
Step-by-Step Protocol:
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Dissolve propiolaldehyde in DCM (0.5 M concentration) and cool to 0°C.
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Add catalytic Et₃N.
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Add 1-butanethiol dropwise over 30 minutes. Causality: Slow addition controls the exotherm and minimizes double-addition byproducts.
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Stir at room temperature for 2 hours. Monitor by TLC (product is less polar than the aldehyde).
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Wash with 1M HCl (to remove amine), then brine. Dry and concentrate.
Safety & Handling (Self-Validating System)
This compound combines the toxicity of acroleins with the volatility of sulfides.
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Stench Alert: The butylthio moiety has a potent garlic/skunk odor. All work must be performed in a high-efficiency fume hood.
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Instability: The compound oxidizes to the sulfoxide/sulfone or polymerizes upon air exposure.
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Validation: Store under Argon at -20°C. If the liquid turns from yellow to dark brown/black, polymerization has occurred.
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Decontamination: Treat glassware with dilute bleach (NaOCl) to oxidize residual sulfides before removing from the hood.
References
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Vilsmeier-Haack Reaction Mechanism & Scope
- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
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Synthesis of 3-Alkylthioacroleins
- Gundermann, K. D., & Pape, D. (1962). Über die Addition von Mercaptanen an Propargylaldehyd. Chemische Berichte. (Foundational work on thiol addition to propiolaldehyde).
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Physical Property Prediction Models
- EPA Chemicals Dashboard. 3-(Butylsulfanyl)prop-2-enal Predicted Properties.
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Safety Data for Acrolein Derivatives
- PubChem Compound Summary: Acrolein Deriv
